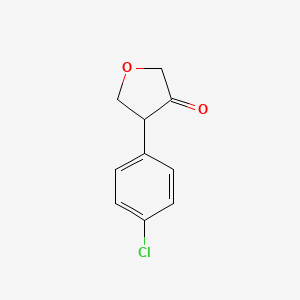

4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

4-(4-chlorophenyl)oxolan-3-one |

InChI |

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9H,5-6H2 |

InChI Key |

VFVHYBCSUWORLF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)CO1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Chlorophenyl Dihydrofuran 3 2h One and Its Structural Analogues

Established and Emerging Synthetic Routes to Dihydrofuran-3(2H)-one Derivatives

The construction of the dihydrofuran-3(2H)-one core can be achieved through several established and innovative synthetic routes. These methods often involve multicomponent reactions, transition metal-catalyzed cyclizations, and one-pot strategies, each offering distinct advantages in terms of efficiency and substrate scope.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. These reactions are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. rsc.orgresearchgate.net

One notable three-component reaction for the synthesis of dihydrofuran derivatives involves the combination of β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors. organic-chemistry.org This method proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization to afford trans-4,5-dihydrofuran-3-carbonitriles in good yields. organic-chemistry.org A variation of this approach utilizes 1,3-dicarbonyl compounds, aromatic aldehydes, and N-phenacylpyridinium bromides to produce highly functionalized 2,3-dihydrofurans. researchgate.net The reaction conditions can be optimized, for instance, by using piperidine (B6355638) in acetonitrile (B52724) or by employing solvent-free conditions under microwave irradiation, which can lead to excellent yields and high diastereoselectivity. researchgate.netresearchgate.net

A DNA-compatible one-pot multicomponent strategy has also been developed to synthesize multi-substituted 2,3-dihydrofuran (B140613) scaffolds via pyridinium ylide-mediated cyclization, highlighting the adaptability of MCRs for creating diverse molecular libraries under mild conditions. rsc.org

Transition metal catalysis offers powerful and versatile methods for the construction of dihydrofuran rings. purdue.educore.ac.uk These reactions often proceed with high efficiency and selectivity under mild conditions.

Palladium catalysts have been extensively used in the synthesis of dihydrofuran derivatives. For instance, a palladium-catalyzed oxidative cyclization of α-allenols provides access to multisubstituted 3(2H)-furanones. researchgate.net Another approach involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides, leading to the stereoselective formation of substituted tetrahydrofurans. nih.gov Heck couplings of 2,3-dihydrofuran with aryl bromides, promoted by specific phosphine (B1218219) ligands, can also lead to functionalized dihydrofurans. organic-chemistry.org

Copper catalysts are also prominent in dihydrofuran synthesis. A copper-catalyzed asymmetric formal [3+2] cycloaddition of β-ketoesters with propargylic esters yields highly functionalized 2,3-dihydrofurans with good to high enantioselectivities. dicp.ac.cn Furthermore, a cooperative system involving an organocatalyst and a copper catalyst has been used for the asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, producing optically active polysubstituted dihydrofurans. organic-chemistry.org

Rhodium and iridium catalysts have also found application in these syntheses. Rhodium-catalyzed [3+2] annulation of diazo compounds with 2,3-dihydrofurans furnishes polycyclic dihydrobenzofuran derivatives. rsc.org Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones provides an efficient route to chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium(0)/Phosphine Ligand | γ-Hydroxy terminal alkenes, Aryl/Vinyl bromides | Substituted Tetrahydrofurans | Stereoselective, forms C-O and C-C bonds in one step. nih.gov |

| Copper(II)/Chiral Ligand | β-Ketoesters, Propargylic esters | 2,3-Dihydrofurans | Enantioselective [3+2] cycloaddition. dicp.ac.cn |

| Rhodium(II) | Diazo compounds, 2,3-Dihydrofurans | Polycyclic Dihydrobenzofurans | [3+2] Annulation process. rsc.org |

| Iridium(I)/Chiral Ligand | m-Allyloxyphenyl ketones | Chiral 3-Substituted Dihydrobenzofurans | Enantioselective intramolecular hydroarylation. nii.ac.jp |

| Silver(I) | Enynones, 1,3-(Bis)diazo compounds | Functionalized 2,3-Dihydrofurans | Cascade Michael addition/cyclization with excellent diastereoselectivity. acs.org |

One-pot syntheses are procedurally simple, cost-effective, and environmentally friendly as they reduce the need for purification of intermediates, minimize solvent waste, and save time and resources. rsc.orgbohrium.com

Several one-pot methods for the synthesis of dihydrofuran derivatives have been reported. A sequential one-pot, two-step tandem reaction starting from pyridine, an aromatic aldehyde, and a 1,3-dicarbonyl compound (like dimedone or 4-hydroxycoumarin) with an α-haloketone proceeds smoothly to give trans-2,3-dihydrofurans. acs.org Another efficient one-pot, three-component reaction involves 1,3-indanedione, an aromatic aldehyde, and a pyridinium ylide under microwave irradiation in solvent-free conditions to afford dihydroindeno[1,2-b]furans diastereoselectively. researchgate.net

Furthermore, a triethylamine-catalyzed one-pot three-component reaction has been developed for the synthesis of highly substituted dihydrofurofurans and functionalized furans, demonstrating the versatility of one-pot strategies. rsc.org These methods often involve a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. researchgate.net

Control of Stereochemistry in Dihydrofuran Synthesis

The control of stereochemistry is a critical aspect of synthesizing complex molecules like dihydrofuran derivatives, as the biological activity of these compounds is often dependent on their three-dimensional structure. Both diastereoselective and enantioselective methodologies have been developed to address this challenge.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Several methods have been developed to achieve high diastereoselectivity in the synthesis of dihydrofurans.

A notable example is the Ag(I)-catalyzed cascade Michael addition/cyclization of enynones with 1,3-(bis)diazo compounds, which provides functionalized 2,3-dihydrofuran derivatives with excellent diastereoselectivity. acs.org The reaction is believed to proceed through an intermediate where π-stacking interactions between an aryl ring and a carbon-carbon triple bond direct the stereochemical outcome. acs.org

Another approach involves the reaction of the carbanion derived from 3,4-epoxybutyl phenyl sulfone with aldehydes, which yields hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.gov In this case, the diastereoselectivity is controlled by the relative rates of cyclization of initially formed, non-diastereoselective aldol-type adducts. nih.gov

The synthesis of trans-2,3-dihydrofurans can be achieved with high diastereoselectivity through a pyridinium ylide-assisted tandem reaction. acs.org Similarly, a three-component reaction of β-ketonitriles, aldehydes, and pyridinium ylide precursors also yields trans-4,5-dihydrofuran-3-carbonitriles. organic-chemistry.org

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, which is crucial for the development of chiral drugs and other biologically active molecules.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydrofurans. Chiral bifunctional thiourea (B124793) catalysts have been used in the reaction of 1,3-dicarbonyl derivatives with (E)-β,β-bromonitrostyrenes to provide polysubstituted dihydrofurans in good yields and high enantioselectivities. acs.org Similarly, a bifunctional quinine-derived squaramide organocatalyst has been employed in domino Michael-SN2 reactions to afford enantiomerically enriched dihydrofuran derivatives with enantiomeric excesses up to 97%. rsc.org

Transition metal catalysis also plays a significant role in enantioselective dihydrofuran synthesis. A copper-catalyzed asymmetric formal [3+2] cycloaddition of β-ketoesters with propargylic esters, using a chiral tridentate P,N,N ligand, yields 2,3-dihydrofurans with high enantioselectivities. dicp.ac.cn Furthermore, a combination of transition-metal and amine catalysis has been used in a dynamic kinetic asymmetric domino oxa-Michael/carbocyclization to produce dihydrofurans with high enantiomeric ratios. thieme-connect.com

| Catalyst/Method | Reactants | Product | Enantioselectivity (ee/er) |

| Chiral Bifunctional Thiourea | 1,3-Dicarbonyls, (E)-β,β-bromonitrostyrenes | Polysubstituted Dihydrofurans | Good enantioselectivities. acs.org |

| Quinine-Derived Squaramide | α-Bromonitroalkenes, 1,3-Dicarbonyls | 2,3-Dihydrofurans | Up to 97% ee. rsc.org |

| Copper(II)/Chiral P,N,N Ligand | β-Ketoesters, Propargylic esters | 2,3-Dihydrofurans | Good to high enantioselectivities. dicp.ac.cn |

| Palladium/Proline-derived Organocatalyst | Propargylic alcohols, Aldehydes | Dihydrofurans | High enantiomeric ratios. thieme-connect.com |

| Iridium/Chiral Bisphosphine Ligand | m-Allyloxyphenyl ketones | 3-Substituted Dihydrobenzofurans | High enantioselectivity. nii.ac.jp |

Sustainable and Green Chemistry Approaches in Dihydrofuran-3(2H)-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. acs.org For the synthesis of dihydrofuran-3(2H)-one scaffolds, this involves the use of environmentally benign solvents, alternative energy sources, and reaction conditions that enhance efficiency and reduce waste. acs.orgpageplace.de

The replacement of volatile organic compounds (VOCs) with water or the elimination of solvents altogether represents a significant advancement in green synthetic chemistry. acs.org Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Research has demonstrated that certain key reactions in the formation of furanone rings can be effectively carried out in aqueous media. For instance, a simple and efficient protocol for the synthesis of 3(2H)-furanones has been achieved through the cycloisomerization of allenic hydroxyketones in water, completely avoiding the need for expensive metal catalysts. organic-chemistry.org

Solvent-free, or neat, reaction conditions offer further environmental benefits by reducing solvent waste and simplifying product purification. researchgate.net These reactions are often facilitated by grinding or ball milling, which provides the necessary energy for the transformation. While specific examples for 4-(4-chlorophenyl)dihydrofuran-3(2H)-one are not prevalent, the synthesis of other heterocyclic compounds, such as 1-(4-chlorophenyl)pyrazolidin-3-one, has been successfully achieved using solvent-free methods in a ball mill. researchgate.net This indicates the potential applicability of such techniques to the synthesis of the target dihydrofuranone.

| Reaction Type | Green Condition | Substrate Class | Key Advantages | Reference |

|---|---|---|---|---|

| Cycloisomerization | Aqueous Medium | Allenic hydroxyketones | Avoids expensive metal catalysts, environmentally benign. | organic-chemistry.org |

| Condensation | Solvent-Free (Ball Mill) | (4-chlorophenyl)hydrazine and ethyl acrylate | Reduces solvent waste, simplifies purification. | researchgate.net |

| Multi-component | Aqueous Medium | Aldehydes, amines, alkynes | High atom economy, operational simplicity. | mdpi.com |

Ultrasound irradiation has emerged as a powerful tool in green chemistry, offering a non-conventional energy source to promote chemical reactions. scielo.org.zasemanticscholar.org This technique, known as sonochemistry, can significantly accelerate reaction rates, improve yields, and enable reactions to occur at lower temperatures, thus enhancing energy efficiency. scielo.org.zanih.gov The benefits stem from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures.

The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds, including dihydrobenzofuran derivatives. scielo.org.zasemanticscholar.org For example, the synthesis of 2,3-dihydrobenzofuran (B1216630) appended chalcones from 2,3-dihydrobenzofuran-5-carbaldehyde and aromatic ketones was carried out in good to excellent yields under ultrasonic irradiation. scielo.org.za This method features mild reaction conditions, short reaction times, and purification by non-chromatographic methods, highlighting its alignment with green chemistry principles. scielo.org.za Similarly, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones was achieved with faster reaction times and higher yields under ultrasound compared to conventional methods. researchgate.net These examples underscore the potential of ultrasound as an energy-efficient method for synthesizing dihydrofuran-3(2H)-one structures.

| Target Scaffold | Methodology | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one | Ultrasound Irradiation | Short | Good to Excellent | Mild conditions, energy efficiency, waste reduction. | scielo.org.za |

| 3,4-dihydropyrimidin-2(1H)-ones | Ultrasound with Nanocatalyst | Short | Excellent | Recyclable catalyst, reduced environmental impact. | nih.gov |

| 2-Benzylidenebenzofuran-3(2H)-ones | Ultrasound Irradiation | Faster than conventional | Higher than conventional | Operational simplicity, improved efficiency. | researchgate.net |

Comprehensive Retrosynthetic Analysis of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inscitepress.org It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.injocpr.com Each disconnection corresponds to the reverse of a known and reliable chemical reaction. amazonaws.com

For the target molecule, 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, several strategic disconnections can be envisioned to simplify its structure. The core of the molecule is the five-membered dihydrofuranone ring with an aryl substituent at the C4 position.

Disconnection 1: C4-Aryl Bond Cleavage (C-C bond)

Transform: This disconnection corresponds to a conjugate addition or Michael-type reaction.

Precursors: This leads to a dihydrofuran-3(2H)-one (or a suitable α,β-unsaturated precursor) and a 4-chlorophenyl nucleophile, such as a Grignard reagent (4-chlorophenylmagnesium bromide) or an organocuprate.

Disconnection 2: C3-C4 and O1-C5 Bond Cleavage (Ring Opening)

Transform: This disconnection suggests a tandem reaction involving an intramolecular cyclization, such as an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization of a hydroxy ketone.

Precursors: This approach leads to a linear precursor, such as a γ-hydroxy-α-halo ketone or an α'-hydroxyenone. figshare.comacs.orgnih.gov For instance, an acid-catalyzed formal 5-endo-trig cyclization of an α'-hydroxy α,β-unsaturated ketone is a known method for forming dihydrofuran-3(2H)-ones. figshare.comacs.org

Disconnection 3: O1-C2 and C3-C4 Bond Cleavage (Aldol-type approach)

Transform: This strategy relates to an aldol (B89426) condensation followed by cyclization.

Precursors: This disconnection points towards 4-chlorophenylacetaldehyde (or its synthetic equivalent) and a glyoxylate (B1226380) derivative or a related two-carbon electrophile.

The choice among these pathways depends on the availability of starting materials, reaction efficiency, and stereochemical control. The cyclization of a linear precursor (Disconnection 2) is a common and effective strategy for constructing the dihydrofuranone ring. researchgate.net

Based on the strategic disconnections, several key precursors for the synthesis of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one can be identified. Synthetic equivalents are actual reagents used in the laboratory that correspond to the idealized ionic fragments (synthons) generated during the retrosynthetic analysis. jocpr.com

Following Disconnection 2 , a logical linear precursor would be a 1-(4-chlorophenyl)-3-hydroxy-4-alkoxy-1-butanone derivative. The synthesis of such precursors can be challenging. A more practical approach involves the reaction of an epoxide with an enolate.

Key Precursor 1: 2-(4-Chlorophenyl)oxirane (4-Chlorostyrene oxide)

This commercially available epoxide can serve as a key building block. It can react with the enolate of an acetic acid ester equivalent (e.g., the enolate of ethyl acetate (B1210297) or tert-butyl acetate) in a nucleophilic ring-opening reaction. Subsequent hydrolysis and intramolecular cyclization would yield the target molecule.

Key Precursor 2: 4-Chlorobenzaldehyde

This is a fundamental starting material. It can be used in various reactions to build the required carbon skeleton. For example, a Darzens condensation with an α-haloester could form a glycidic ester, which can then be converted to the target dihydrofuranone. Alternatively, it can be used in an aldol-type reaction with an appropriate ketone enolate, followed by further transformations to construct the furanone ring.

Key Precursor 3: 4-Chloroacetophenone

This ketone can be used to generate an enolate for reactions or can be elaborated through reactions like the Willgerodt-Kindler reaction to form derivatives of phenylacetic acid, which are also potential precursors. It can also be a starting point for creating chalcone (B49325) analogues, which can then undergo further reactions. researchgate.net

A plausible synthetic route derived from this analysis would involve the reaction between an enolate of an acetic acid derivative and 2-(4-chlorophenyl)oxirane, followed by an acid- or base-catalyzed cyclization to form the final 4-(4-chlorophenyl)dihydrofuran-3(2H)-one ring system.

Elucidation of Chemical Reactivity and Transformation Pathways of 4 4 Chlorophenyl Dihydrofuran 3 2h One

Ring Transformations and Rearrangement Reactions

The dihydrofuranone ring system is susceptible to various transformations that can either maintain the core structure or lead to more complex heterocyclic systems.

The furan (B31954) ring, due to its reduced aromaticity compared to other five-membered heterocycles, can undergo ring-opening reactions under specific conditions. tuiasi.ro For dihydrofuranone systems, these reactions are often promoted by acidic or catalytic conditions, leading to acyclic derivatives that can be valuable synthetic intermediates.

Lewis acid-catalyzed ring-opening has been demonstrated for substituted 2,3-dihydrofuran (B140613) acetals. mdpi.com In a process termed ring-opening benzannulation, 5-(indolyl)-2,3-dihydrofuran acetals undergo intramolecular reaction in the presence of a Lewis acid like Yb(OTf)₃ or Al(OTf)₃ to form 1-hydroxycarbazole derivatives. mdpi.com This type of transformation highlights the potential for the dihydrofuran ring to act as a masked precursor to other carbocyclic or heterocyclic systems. The mechanism often involves the formation of a cationic intermediate which is then intercepted intramolecularly. mdpi.com While specific examples starting from 4-(4-chlorophenyl)dihydrofuran-3(2H)-one are not prevalent, the general reactivity suggests that acid catalysis could lead to cleavage of the C-O bonds, potentially yielding γ-hydroxy ketone derivatives or other rearranged products depending on the reaction conditions and the presence of nucleophiles.

Table 1: Examples of Furan Ring-Opening Reactions

| Starting Material Class | Reagents/Conditions | Product Type |

|---|---|---|

| 5-(Indolyl)-2,3-dihydrofuran acetals | Yb(OTf)₃ or Al(OTf)₃, Toluene, 70 °C | 1-Hydroxycarbazole-2-carboxylates mdpi.com |

The 4-(4-chlorophenyl)dihydrofuran-3(2H)-one scaffold is an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The ketone at the C3 position and the protons on the adjacent carbons (C2 and C4) provide handles for annulation reactions.

Various strategies have been developed for constructing fused-ring systems from dihydrofuranone precursors. For instance, treatment of α'-hydroxyenones with a catalytic amount of a strong acid can yield dihydrofuran-3(2H)-ones via a formal 5-endo-trig cyclization. acs.org This principle can be reversed and expanded; by introducing appropriate functional groups, the dihydrofuranone ring can be fused to other rings. A common strategy involves forming an enolate at the C2 position, which can then participate in intramolecular condensation or cycloaddition reactions. The Dieckmann cyclization, an intramolecular Claisen condensation, is a classic example where a diester can be cyclized to form a five- or six-membered ring, a principle applicable to suitably substituted dihydrofuranones. youtube.com

Furthermore, cascade reactions can lead to complex fused systems in a single step. For example, Mn(OAc)₃-mediated radical cyclization of unsaturated piperazine (B1678402) compounds with 1,3-dicarbonyls has been used to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov Rhodium(II) acetate-catalyzed reactions of α-diazo carbonyl compounds can proceed through a tandem cyclization-nucleophilic addition pathway to generate cis-fused hexahydro-1-benzofuran-3(2H)-one ring systems with high diastereoselectivity. nih.gov These methodologies underscore the utility of the dihydrofuranone core in building intricate molecular architectures, such as those found in natural products and pharmacologically active molecules. researchgate.netwhiterose.ac.uk

Table 2: Selected Methods for Fused Heterocycle Synthesis from Dihydrofuranone Precursors

| Reaction Type | Key Reagents | Resulting System |

|---|---|---|

| Tandem Cyclization-Nucleophilic Addition | Rhodium(II) acetate (B1210297), α-diazo carbonyls | cis-Fused Hexahydro-1-benzofuran-3(2H)-one nih.gov |

| Radical Cyclization | Mn(OAc)₃, 1,3-dicarbonyls | Piperazine-containing dihydrofurans nih.gov |

| Cationic Cyclization | Brønsted acid | Polysubstituted indenes rsc.org |

Regioselective and Chemoselective Functional Group Interconversions

The functional groups on the 4-(4-chlorophenyl)dihydrofuran-3(2H)-one scaffold, primarily the ketone and the aromatic ring, can be selectively modified to generate a wide array of derivatives.

The ketone at the C3 position is a key site for reductive and oxidative transformations.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-(4-chlorophenyl)tetrahydrofuran-3-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.net The choice of reagent can influence the stereochemical outcome at the newly formed chiral center (C3). This reduction introduces a hydroxyl group that can be used for further derivatization, such as esterification or etherification.

Oxidation: While the C3 position is already at the ketone oxidation state, oxidative reactions can target other parts of the molecule. The furan ring itself can be susceptible to oxidation. researchgate.net For instance, the oxidation of furan with molecular oxygen in the presence of a vanadium(V) oxide catalyst can lead to maleic anhydride, proceeding through an endoperoxide intermediate. researchgate.net Although the dihydro- nature of the ring in the target compound makes it less susceptible than an aromatic furan, strong oxidizing conditions could potentially lead to ring cleavage. The synthesis of dihydrofuran-3(2H)-one itself can be achieved by the oxidation of the corresponding alcohol (3-hydroxytetrahydrofuran) using reagents like trichloroisocyanuric acid (TCCA) in the presence of TEMPO. chemicalbook.com

Nucleophilic Addition/Substitution: The electrophilic carbon of the C3-ketone is a primary site for nucleophilic attack. wikipedia.org This 1,2-nucleophilic addition can be achieved with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols, or cyanide to form cyanohydrins. youtube.com Weakly basic nucleophiles, such as amines or alcohols, can also add to the carbonyl, sometimes reversibly. libretexts.org Furthermore, the protons at the C2 position, being α to the carbonyl, are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like alkylation, aldol (B89426) condensation, or Michael addition, allowing for functionalization at the C2 position.

Electrophilic Substitution: The 4-chlorophenyl ring is the primary site for electrophilic substitution. The chlorine atom is an ortho-, para-directing group, though it is deactivating. The dihydrofuranone substituent, being attached via a carbon atom, is also generally considered ortho-, para-directing but deactivating due to the electron-withdrawing nature of the adjacent carbonyl group. The interplay of these two substituents will direct incoming electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur on the chlorophenyl ring, likely at the positions ortho to the dihydrofuranone moiety.

Rational Derivatization for Scaffold Diversity and Lead Generation

The 4,5-dihydrofuran scaffold is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatization is a key strategy for lead generation and optimization in drug discovery. nih.govresearcher.liferesearchgate.net The targeted modification of the 4-(4-chlorophenyl)dihydrofuran-3(2H)-one core allows for the systematic exploration of chemical space to improve potency, selectivity, and pharmacokinetic properties.

A notable example is the hit-to-lead optimization of 4,5-dihydrofuran derivatives as antileishmanial agents. nih.govresearchgate.net Starting from an initial hit compound, researchers have synthesized and evaluated numerous analogues by modifying substituents at various positions on the dihydrofuran ring. For example, replacing aromatic fragments at the C3 position with aliphatic moieties has been explored to improve the biological activity profile. nih.gov The synthesis of these derivatives often involves multi-step sequences, such as manganese(III) acetate-based oxidative cyclization to form the core ring, followed by functional group manipulations like amidation. researchgate.net

This rational derivatization approach, often guided by structure-activity relationships (SAR), allows for the fine-tuning of a lead compound's properties. The ability to introduce diverse functional groups at positions C2, C3, C4, and C5, as well as on the phenyl ring, makes this scaffold highly attractive for building combinatorial libraries for high-throughput screening. researchgate.net Such libraries are instrumental in identifying novel compounds for various therapeutic targets. drugdiscoverychemistry.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one |

| 1-Hydroxycarbazole |

| Tetrahydrofuran (THF) |

| cis-Fused Hexahydro-1-benzofuran-3(2H)-one |

| 4-(4-Chlorophenyl)tetrahydrofuran-3-ol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Maleic anhydride |

| 3-Hydroxytetrahydrofuran |

| Trichloroisocyanuric acid (TCCA) |

Modifications at the Dihydrofuranone Carbonyl Center

The ketone functional group at the C3 position is a primary site for synthetic modifications, allowing for a range of nucleophilic addition and reduction reactions. These transformations are fundamental in converting the parent ketone into a variety of other functional groups, thereby accessing a diverse array of derivatives.

Common transformations involving the carbonyl center include:

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-(4-chlorophenyl)tetrahydrofuran-3-ol. Standard reducing agents such as sodium borohydride (NaBH₄) are effective for this transformation. The reduction introduces a new stereocenter at the C3 position, leading to the potential formation of diastereomeric alcohols (cis and trans isomers), an aspect further explored in section 3.3.3.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl carbon creates a new carbon-carbon bond and, after acidic workup, produces a tertiary alcohol. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org This reaction allows for the introduction of various alkyl or aryl substituents at the C3 position, significantly expanding the molecular complexity. The choice of the Grignard reagent dictates the nature of the introduced 'R' group. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org

Wittig Reaction: The carbonyl group can be converted into an alkene through the Wittig reaction. This involves reacting the ketone with a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C bond to form a 3-methylene-4-(4-chlorophenyl)tetrahydrofuran derivative. This method is a cornerstone for introducing exocyclic double bonds into cyclic systems.

The following table summarizes these key transformations at the carbonyl center.

| Reaction Type | Reagent(s) | Product | Key Transformation |

| Reduction | Sodium Borohydride (NaBH₄) | 4-(4-Chlorophenyl)tetrahydrofuran-3-ol | C=O → CH-OH |

| Grignard Addition | R-MgX, then H₃O⁺ | 3-Alkyl/Aryl-4-(4-chlorophenyl)tetrahydrofuran-3-ol | C=O → C(R)-OH |

| Wittig Reaction | Ph₃P=CHR | 3-Alkylidene-4-(4-chlorophenyl)tetrahydrofuran | C=O → C=CHR |

Aromatic Substitutions on the Chlorophenyl Moiety

The 4-chlorophenyl group attached to the dihydrofuranone ring can undergo electrophilic aromatic substitution, although its reactivity is influenced by the existing substituents. The chlorine atom is an ortho-, para-directing deactivator, while the bulky dihydrofuranone substituent at the para position sterically hinders further substitution at that site.

Consequently, electrophilic attack is most likely to occur at the positions ortho to the chlorine atom (C3' and C5' of the phenyl ring).

Nitration: Treatment with a mixture of fuming nitric acid and concentrated sulfuric acid can introduce a nitro group (-NO₂) onto the aromatic ring. researchgate.net Due to the directing effects of the chloro group, the primary product expected is 4-(4-chloro-3-nitrophenyl)dihydrofuran-3(2H)-one. researchgate.net The strong deactivating effect of both the chloro and the dihydrofuranone groups means that harsh reaction conditions may be required. researchgate.net

Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would also be directed to the positions ortho to the chlorine, yielding a 4-(3-bromo-4-chlorophenyl)dihydrofuran-3(2H)-one derivative.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on deactivated rings such as 4-chlorophenyl and are often not feasible under standard conditions.

The reactivity of the chlorophenyl ring is summarized in the table below.

| Reaction Type | Reagent(s) | Expected Major Product | Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 4-(4-Chloro-3-nitrophenyl)dihydrofuran-3(2H)-one | Ortho to Chlorine |

| Bromination | Br₂ / FeBr₃ | 4-(3-Bromo-4-chlorophenyl)dihydrofuran-3(2H)-one | Ortho to Chlorine |

Stereochemical Implications in Derivative Synthesis

The stereochemistry of 4-(4-chlorophenyl)dihydrofuran-3(2H)-one is a critical factor in the synthesis of its derivatives, as the chiral center at C4 can direct the stereochemical outcome of subsequent reactions. nih.gov

When the carbonyl group at C3 is reduced, a new stereocenter is formed. The spatial orientation of the 4-(4-chlorophenyl) group influences the trajectory of the incoming hydride reagent, leading to a preferential formation of one diastereomer over the other.

Diastereoselective Reduction: The reduction of the C3-ketone to a hydroxyl group can result in either a syn or anti (or cis/trans) relationship between the C3-hydroxyl and the C4-chlorophenyl groups. The diastereomeric ratio is dependent on the reducing agent used and the reaction conditions. Bulky reducing agents tend to approach from the less sterically hindered face, which can lead to high diastereoselectivity. For example, enzymatic reductions using alcohol dehydrogenases have been shown to be highly stereoselective in the reduction of similar 1,4-dicarbonyl compounds, often yielding diols with complete diastereo- and enantioselectivity. mdpi.com

Influence on Further Reactions: The stereochemistry established at the C3 and C4 positions can, in turn, influence the stereochemical outcome of reactions at other sites on the molecule. The conformational constraints imposed by the substituents on the five-membered ring direct the approach of reagents, making stereocontrolled synthesis of more complex, multi-chiral derivatives possible. beilstein-journals.org

The stereochemical control in the synthesis of substituted tetrahydrofurans is a well-developed area of research, with numerous methods available to achieve high levels of diastereoselectivity. nih.gov These principles are directly applicable to the synthesis of derivatives from 4-(4-chlorophenyl)dihydrofuran-3(2H)-one, allowing for the targeted preparation of specific stereoisomers.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 4 4 Chlorophenyl Dihydrofuran 3 2h One and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, while two-dimensional techniques reveal through-bond and through-space correlations, confirming the molecular framework and stereochemistry.

The ¹H NMR spectrum of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one presents a complex spin system corresponding to the protons on the dihydrofuranone ring. The protons at C2, C4, and C5 form an AMX or ABX spin system, depending on the magnetic equivalence of the C2 and C5 protons.

The proton at C4 (H4) is coupled to the diastereotopic methylene (B1212753) protons at C5 (H5a, H5b) and the methylene protons at C2 (H2a, H2b), resulting in a complex multiplet. The chemical shift of H4 is typically observed in the range of δ 3.5-4.0 ppm, shifted downfield due to the influence of the adjacent chlorophenyl ring and the carbonyl group. The protons on the p-substituted chlorophenyl ring appear as a characteristic AA'BB' system, typically seen as two distinct doublets in the aromatic region (δ 7.2-7.5 ppm).

The methylene protons adjacent to the carbonyl group (H2) and the ether oxygen (H5) exhibit distinct chemical shifts. The C2 protons are deshielded by the carbonyl group and typically resonate around δ 3.8-4.2 ppm, while the C5 protons are influenced by the ether oxygen and appear in the region of δ 4.3-4.7 ppm. The geminal and vicinal coupling constants (J-couplings) extracted from the spectrum are crucial for stereochemical assignments, particularly for determining the relative configuration at the C4 stereocenter in chiral analogues.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon (C3) is characteristically observed at a low field, typically around δ 205-215 ppm. The carbons of the chlorophenyl ring appear in the aromatic region (δ 125-140 ppm), with the carbon bearing the chlorine atom (C-Cl) showing a characteristic shift. The aliphatic carbons of the dihydrofuranone ring (C2, C4, C5) resonate in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one Data are predicted based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2a, H2b | ~ 4.0 (m) | ~ 45 |

| H4 | ~ 3.8 (m) | ~ 48 |

| H5a, H5b | ~ 4.5 (m) | ~ 72 |

| Ar-H (ortho to C4) | ~ 7.3 (d, J ≈ 8.5 Hz) | ~ 129 |

| Ar-H (meta to C4) | ~ 7.4 (d, J ≈ 8.5 Hz) | ~ 130 |

| C3 (C=O) | - | ~ 210 |

| C-Ar (ipso) | - | ~ 138 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, COSY spectra would show cross-peaks connecting H4 to the methylene protons at C2 and C5, confirming the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of the ¹³C signals for all protonated carbons (C2, C4, C5, and aromatic CHs).

Correlations from the C2 protons to the carbonyl carbon (C3) and the C4 carbon.

Correlations from the H4 proton to the aromatic carbons and the C2, C3, and C5 carbons.

Correlations from the aromatic protons to the C4 carbon, confirming the attachment point of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. researchgate.net In analogues with additional substituents, this technique is vital for determining relative stereochemistry by observing NOE cross-peaks between protons that are close in space but not necessarily connected through a small number of bonds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. cam.ac.uk For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one (molecular formula C₁₀H₉ClO₂), the theoretical monoisotopic mass can be calculated with high precision.

The experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The high resolving power of the instrument allows this mass to be determined to within a few parts per million (ppm) of the theoretical value, providing strong evidence for the proposed elemental formula and ruling out other possibilities with similar nominal masses.

Table 2: Theoretical Mass Data for 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₀H₉³⁵ClO₂ | 196.02911 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₀³⁵ClO₂⁺ | 197.03693 |

Analysis of the isotopic pattern is also crucial. The presence of a chlorine atom is readily identified by the characteristic M and M+2 peaks in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. vulcanchem.com

For a five-membered ring ketone (lactone), this stretching frequency is typically higher than that of an acyclic ketone due to ring strain. The C=O stretch for the dihydrofuran-3(2H)-one system is expected to appear in the range of 1750-1770 cm⁻¹ . nih.govnih.gov Other diagnostic vibrational modes include C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and the C-O-C stretching of the ether linkage.

Table 3: Key Predicted FT-IR Vibrational Modes for 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | CH₂ | 2960-2850 | Medium |

| C=O Stretch | Ketone (Lactone) | 1770-1750 | Strong, Sharp |

| C=C Stretch (Aromatic) | Ar C=C | 1600, 1490 | Medium |

| C-O-C Stretch | Ether | 1250-1050 | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

While NMR provides the solution-state structure, single-crystal X-ray diffraction offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular constitution and revealing its preferred conformation.

For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, X-ray analysis would reveal the conformation of the five-membered dihydrofuranone ring. Saturated five-membered rings are non-planar and typically adopt either an envelope or a twist (half-chair) conformation to minimize torsional strain. In the case of γ-butyrolactone, the parent structure, studies have shown it can adopt such puckered conformations. sfu.cachemicalbook.com The specific conformation adopted by the substituted analogue will be influenced by the steric bulk of the 4-chlorophenyl group, which will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Furthermore, the analysis of the crystal structure elucidates the intermolecular forces that govern the packing of molecules in the crystal lattice. For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, several interactions are expected to be significant:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond create significant molecular dipoles, leading to strong dipole-dipole interactions that organize the molecules in the lattice.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or aliphatic C-H donors and the carbonyl oxygen acceptor are likely to be a key feature in the crystal packing.

π-π Stacking: The chlorophenyl rings may engage in π-π stacking interactions, either in a face-to-face or offset arrangement, further stabilizing the crystal structure.

Computational and Theoretical Investigations into the Structure and Reactivity of 4 4 Chlorophenyl Dihydrofuran 3 2h One

Density Functional Theory (DFT) Based Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size. researchgate.net DFT methods are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. pnrjournal.comacadpubl.eu

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, this is typically performed using a DFT functional, such as the widely used B3LYP, paired with a basis set like 6-311++G(d,p). pnrjournal.com This process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. The resulting data provide a detailed picture of the molecule's conformation, such as the planarity of the phenyl ring and the puckering of the dihydrofuranone ring.

Table 1: Predicted Geometrical Parameters for 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-Cl (chlorophenyl) | ~1.75 Å |

| Bond Length | C-O (ether) | ~1.36 Å |

| Bond Angle | O=C-C | ~125° |

| Bond Angle | C-C-Cl | ~119° |

Note: The values presented are hypothetical and representative of typical results from DFT calculations on similar molecular structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. malayajournal.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO is likely centered on the electron-withdrawing carbonyl group of the dihydrofuranone ring. This separation facilitates intramolecular charge transfer.

Table 2: Predicted Frontier Orbital Energies for 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Note: The values presented are hypothetical and representative of typical results from DFT calculations on similar molecular structures.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netdergipark.org.tr These descriptors provide a quantitative framework for understanding reactivity trends. nih.gov

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. chemrxiv.org

Table 3: Predicted Global Reactivity Descriptors for 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Global Softness (S) | 1 / η | 0.426 eV-1 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV |

Note: The values are calculated based on the hypothetical HOMO/LUMO energies in Table 2.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net It is plotted onto the total electron density surface, with different colors representing regions of different electrostatic potential. nih.govnih.gov

For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, the MESP surface would show:

Negative Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack. Such regions are expected to be concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the chlorine atom on the phenyl ring. These sites are indicative of lone pairs and π-electron systems. wikipedia.org

Positive Regions (Blue): These are electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atoms of the molecule, particularly those on the dihydrofuranone ring adjacent to the carbonyl group, would exhibit a positive potential.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in strong electrostatic interactions.

The MESP map provides a visually intuitive guide to intermolecular interactions, such as hydrogen bonding, and helps explain the molecule's recognition properties. researchgate.net

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways at the molecular level. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, DFT calculations can be used to model various reactions, such as:

Nucleophilic addition to the carbonyl group: Modeling the approach of a nucleophile to the carbonyl carbon, calculating the structure and energy of the transition state, and determining the reaction barrier.

Enolate formation: Studying the deprotonation at the C2 or C4 positions to form an enolate, a key intermediate in many organic reactions.

Cycloaddition reactions: Investigating reactions where the dihydrofuranone ring might participate in or be formed through cycloaddition processes. nih.gov

These in silico studies provide a mechanistic understanding that can be difficult to obtain experimentally, helping to rationalize observed product distributions and predict reaction outcomes.

Computational Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations, when compared with experimental spectra, can confirm the proposed structure and help assign specific resonances to individual atoms within the molecule.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can predict the positions of absorption bands in Infrared (IR) and Raman spectra. By analyzing the nature of the vibrational modes, a detailed assignment of the experimental spectrum can be made. For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, this would allow for the identification of characteristic vibrations, such as the C=O stretch, C-O-C stretches of the ether linkage, and vibrations associated with the chlorophenyl ring.

Table 4: Predicted Spectroscopic Data for 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O Chemical Shift | ~205-215 ppm |

| ¹H NMR | Aromatic-H Chemical Shift | ~7.2-7.5 ppm |

| IR Frequency | C=O Stretch | ~1750 cm-1 |

| IR Frequency | Aromatic C-Cl Stretch | ~1090 cm-1 |

Note: The values presented are hypothetical and representative of typical results from DFT calculations on similar molecular structures.

Strategic Applications of 4 4 Chlorophenyl Dihydrofuran 3 2h One in Advanced Organic Synthesis and Material Science

Role as a Key Building Block for Architecturally Complex Molecules

The dihydrofuran-3(2H)-one framework is a core structural motif found in numerous biologically active natural products. The presence of this scaffold in compounds like jatrophone, ascofuranone, and geiparvarin (B191289) underscores its importance as a pharmacophore and a target for total synthesis. researchgate.net 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one serves as a functionalized building block that enables chemists to introduce this valuable core into larger, more architecturally complex molecules.

The strategic value of this compound lies in its distinct reactive sites. The ketone at the 3-position can undergo a wide array of classic carbonyl reactions, including aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations, allowing for the extension of the carbon skeleton or the introduction of new functional groups. The protons alpha to the carbonyl group are acidic, providing a handle for enolate formation and subsequent alkylation or acylation reactions. Furthermore, the 4-chlorophenyl group offers a site for late-stage functionalization through cross-coupling reactions, providing a pathway to introduce diverse aryl or alkyl substituents. This multi-faceted reactivity allows for a modular and convergent approach to constructing intricate molecular designs.

Utility in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. researchgate.netnih.gov While specific MCRs employing 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one are not extensively documented in dedicated studies, its chemical nature as a β-keto lactone makes it an ideal candidate for such transformations.

The active methylene (B1212753) group adjacent to the carbonyl can act as a nucleophile in Michael additions, while the ketone itself can undergo condensation with amines to form enamine or imine intermediates. These intermediates are frequently involved in cascade reactions that rapidly build molecular complexity. For instance, it could theoretically participate in a three-component reaction with an aldehyde and a nitrogen-based nucleophile (like cyanoacetohydrazide or an amine), proceeding through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to yield highly functionalized, fused heterocyclic systems. researchgate.net The ability to engage in these reaction cascades makes it a promising substrate for the discovery of novel molecular scaffolds for applications in medicinal chemistry and materials science.

Precursor to Diverse Heterocyclic Systems beyond Dihydrofurans

One of the most significant applications of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is its use as a precursor for the synthesis of other heterocyclic rings through ring-transformation reactions. Its β-keto lactone structure is particularly susceptible to reaction with binucleophiles like hydrazine (B178648) and its derivatives.

This reactivity provides a direct and efficient pathway to important classes of heterocycles, as detailed in the table below. The reaction with hydrazine, for example, can proceed via two main pathways depending on the reaction conditions:

Formation of Pyrazolones: The reaction of β-keto esters with hydrazines is a classical and reliable method for synthesizing pyrazolones. nih.gov In this context, the cyclic β-keto ester (the lactone) reacts with hydrazine, leading to a 5-membered pyrazolone (B3327878) ring fused with the remnant of the dihydrofuran structure or a related open-chain derivative.

Formation of Pyridazinones: Alternatively, nucleophilic attack by hydrazine can induce the opening of the lactone ring to form a γ-keto hydrazide intermediate. Subsequent intramolecular cyclization of this intermediate through condensation between the ketone and the terminal nitrogen of the hydrazide yields a stable six-membered 4,5-dihydro-3(2H)-pyridazinone ring. This transformation converts the initial five-membered oxygen-containing heterocycle into a six-membered ring containing two adjacent nitrogen atoms. ekb.egnih.gov

| Reactant | Resulting Heterocyclic System | General Transformation Pathway | Potential Significance |

|---|---|---|---|

| Hydrazine (or its derivatives) | Pyrazolone | Reaction at the β-keto ester moiety leads to the formation of a five-membered pyrazolone ring. nih.gov | Access to compounds with applications as dyes, liquid crystals, and polymers. nih.gov |

| Hydrazine | Pyridazinone | Lactone ring-opening followed by intramolecular cyclization to form a six-membered pyridazinone ring. nih.gov | Synthesis of scaffolds with known biological activities. |

| Hydroxylamine | Isoxazolone | Analogous reaction to hydrazine, leading to the formation of a five-membered isoxazolone ring. ekb.eg | Generation of novel heterocyclic cores for medicinal chemistry. |

These transformations highlight the utility of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one as a synthetic chameleoid, capable of being readily converted into entirely different heterocyclic frameworks, thereby expanding its utility in synthetic programs.

Exploratory Potential in the Synthesis of Specialty Chemicals and Functional Materials

The value of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one extends beyond its role as a mere synthetic intermediate; it is a gateway to functional molecules and specialty materials. This potential is largely realized through its conversion into other stable heterocyclic systems, such as the pyrazolones discussed previously.

Pyrazolone derivatives are not just synthetic targets but are themselves a class of important industrial chemicals. Research has demonstrated their utility in a variety of applications:

Dyes and Pigments: Pyrazolone rings are key chromophores in a range of azo dyes and pigments known for their bright colors and stability.

Polymers: They can be incorporated as monomers in the synthesis of thermally stable polymers. nih.gov

Liquid Crystals: Certain pyrazolone derivatives exhibit liquid crystalline properties, making them candidates for use in display technologies. nih.gov

Herbicides: The pyrazolone scaffold is present in several commercially important herbicides. nih.gov

By serving as an accessible precursor to functional pyrazolones and other heterocycles, 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one has significant, albeit indirect, potential in the development of new materials with tailored optical, thermal, and biological properties. Its exploratory potential lies in leveraging its versatile chemistry to create libraries of derivatives that can be screened for these advanced applications.

Structure Activity Relationship Sar and Molecular Design Principles for Dihydrofuran 3 2h One Derivatives

Systematic Investigation of Structural Modifications and Their Influence on Chemical Properties

The 4-chlorophenyl group plays a crucial role in modulating the chemical properties of the dihydrofuran-3(2H)-one core. The chlorine atom, being an electronegative element, exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect can influence the reactivity of the dihydrofuranone ring system. For instance, the electron-withdrawing nature of the chlorophenyl group can impact the acidity of the protons at the C2 and C4 positions, potentially affecting enolate formation and subsequent reactions.

Systematic investigations into the modification of the aryl group at the C4 position of dihydrofuran-3(2H)-ones have provided insights into how different substituents on the phenyl ring affect the compound's properties. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density distribution within the entire molecule.

A hypothetical systematic study could involve the synthesis of a series of 4-aryldihydrofuran-3(2H)-one derivatives with varying substituents on the phenyl ring. By comparing the reactivity of these analogs in specific chemical transformations, a clearer understanding of the electronic and steric effects of the substituents can be established.

To illustrate the influence of structural modifications, consider the following hypothetical data on the relative reactivity of various 4-aryldihydrofuran-3(2H)-one derivatives in a model reaction, such as enolate alkylation.

| Substituent on Phenyl Ring (at C4) | Electronic Effect | Relative Reactivity (Hypothetical) |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | 0.8 |

| -CH₃ (Methyl) | Electron-donating | 0.9 |

| -H (Hydrogen) | Neutral | 1.0 |

| -Cl (Chloro) | Electron-withdrawing | 1.2 |

| -NO₂ (Nitro) | Strongly electron-withdrawing | 1.5 |

Rational Design Strategies for Enhanced Reactivity and Selectivity

Rational design strategies for dihydrofuran-3(2H)-one derivatives aim to optimize their chemical properties for specific applications by making informed structural modifications. These strategies often rely on a deep understanding of reaction mechanisms and the electronic and steric effects of different functional groups.

One key aspect of rational design is the modulation of the reactivity of the carbonyl group at the C3 position and the adjacent methylene (B1212753) group at C2. The introduction of the 4-chlorophenyl group is a prime example of such a strategy. The electron-withdrawing nature of this group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, the design of precursors for the synthesis of dihydrofuran-3(2H)-ones can be tailored to achieve specific outcomes. For instance, the choice of starting materials and reaction conditions can influence the yield and purity of the final product.

Another important consideration in rational design is the control of selectivity in chemical reactions. For reactions involving the formation of new stereocenters, the existing stereochemistry of the dihydrofuran-3(2H)-one scaffold can be leveraged to direct the stereochemical outcome. The bulky 4-chlorophenyl group can exert significant steric hindrance, influencing the approach of reagents and thereby favoring the formation of one stereoisomer over another.

Stereochemical Considerations in Structure-Property Relationships

The presence of a stereocenter at the C4 position, where the 4-chlorophenyl group is attached, means that 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one can exist as a pair of enantiomers ((R) and (S) isomers). The spatial arrangement of the atoms in these stereoisomers can have a profound impact on their chemical and physical properties.

The absolute configuration at C4 can influence the reactivity of the molecule. The orientation of the 4-chlorophenyl group relative to the dihydrofuranone ring can affect the accessibility of the reactive sites, such as the carbonyl group and the α-protons. For example, in one enantiomer, the aryl group might shield one face of the molecule, leading to stereoselective reactions.

The relative stereochemistry between substituents at different positions on the dihydrofuran-3(2H)-one ring also plays a critical role in determining the molecule's properties. If additional substituents are introduced, for example at the C2 or C5 positions, diastereomers can be formed. These diastereomers will have different physical properties, such as melting points, boiling points, and solubility, and may also exhibit different chemical reactivities.

The study of the stereochemical aspects of dihydrofuran-3(2H)-one derivatives is crucial for understanding their behavior in chiral environments, which is particularly important in fields such as medicinal chemistry and materials science.

Computational Approaches to SAR Modeling and Predictive Design

Computational chemistry provides powerful tools for understanding the structure-activity relationships of dihydrofuran-3(2H)-one derivatives and for the predictive design of new molecules with desired properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can offer valuable insights that complement experimental studies.

QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed chemical or biological activity. For 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one and its analogs, a QSAR model could be developed to predict their reactivity based on various molecular descriptors. These descriptors can quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A hypothetical QSAR study on a series of 4-aryldihydrofuran-3(2H)-ones might involve the following steps:

Data Set Generation: Synthesizing and experimentally measuring the reactivity of a diverse set of analogs with different substituents on the phenyl ring.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed reactivity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The resulting QSAR model could be represented by an equation that highlights the key structural features influencing reactivity.

Molecular Modeling and Docking: Molecular modeling techniques, such as density functional theory (DFT) calculations, can be used to study the electronic structure and geometry of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one in detail. These calculations can provide information on bond lengths, bond angles, and charge distributions, which can help to rationalize the observed reactivity.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery to predict the binding of a ligand to a protein, the principles can also be applied to understand intermolecular interactions that may influence chemical reactions.

For instance, docking simulations could be used to model the interaction of a reactant with the different enantiomers of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one, providing insights into the origins of stereoselectivity.

The integration of these computational approaches with experimental investigations allows for a more efficient and rational approach to the design and synthesis of new dihydrofuran-3(2H)-one derivatives with tailored chemical properties.

Future Perspectives and Emerging Research Directions for 4 4 Chlorophenyl Dihydrofuran 3 2h One

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

Future research will undoubtedly focus on the development of more sustainable and efficient methods for the synthesis of 4-(4-chlorophenyl)dihydrofuran-3(2H)-one and its analogs. The principles of green chemistry and atom economy are becoming central to modern organic synthesis, steering research away from traditional multi-step procedures that often involve hazardous reagents and generate significant waste.

Key areas of development are expected to include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Future methodologies may involve the use of transition-metal catalysts to directly introduce the 4-chlorophenyl group onto a dihydrofuranone backbone, or to construct the lactone ring from precursors via C-H activation, thereby minimizing the need for pre-functionalized starting materials.

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. For 4-(4-chlorophenyl)dihydrofuran-3(2H)-one, this could involve a one-pot Michael addition of a 4-chlorophenyl nucleophile to a suitable α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.

Biocatalysis and Renewable Feedstocks: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research may explore enzymatic pathways for the synthesis of chiral 4-(4-chlorophenyl)dihydrofuran-3(2H)-one. Additionally, the use of starting materials derived from renewable biomass is a growing trend that could be applied to the synthesis of the dihydrofuranone core.

| Synthetic Strategy | Potential Advantages | Representative Catalyst/Reagent Type |

| Catalytic C-H Arylation | Reduced number of synthetic steps, high atom economy. | Palladium, Rhodium, or Iridium complexes |

| Tandem Michael Addition-Cyclization | Increased efficiency, reduced waste from intermediate purification. | Organocatalysts (e.g., thioureas, prolines), Lewis acids |

| Biocatalytic Synthesis | High enantioselectivity, mild and environmentally benign conditions. | Lipases, esterases, or engineered enzymes |

Discovery of Novel Reactivity Patterns and Transformation Pathways

Understanding the inherent reactivity of 4-(4-chlorophenyl)dihydrofuran-3(2H)-one is crucial for its application as a building block in the synthesis of more complex molecules. Future research will likely focus on exploring its transformation into a variety of other valuable chemical scaffolds.

Emerging research directions in this area may include:

Asymmetric Transformations: The development of catalytic asymmetric methods to introduce new stereocenters into the dihydrofuranone ring or to perform stereoselective reactions at the existing chiral center will be a significant area of focus. This will be critical for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Ring-Opening and Ring-Expansion Reactions: Controlled ring-opening of the lactone can provide access to functionalized linear molecules that are themselves valuable synthetic intermediates. Conversely, ring-expansion reactions could lead to the formation of larger heterocyclic systems, expanding the structural diversity accessible from this starting material.

Functionalization of the Aryl Ring: The 4-chlorophenyl moiety offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This would allow for the creation of a library of analogs with diverse electronic and steric properties for structure-activity relationship studies.

Advancements in Computational Tools for Predictive Chemical Research

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and biological activities before a molecule is ever synthesized in the lab. For 4-(4-chlorophenyl)dihydrofuran-3(2H)-one, computational approaches will play a vital role in guiding future research.

Key advancements are anticipated in the following areas:

Prediction of Physicochemical and Pharmacokinetic Properties: In silico tools will be increasingly used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of 4-(4-chlorophenyl)dihydrofuran-3(2H)-one and its derivatives. nih.govneliti.com This will allow for the early identification of compounds with favorable drug-like properties.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other computational methods will be employed to elucidate the mechanisms of known and novel reactions involving this molecule. researchgate.net This understanding will facilitate the design of more efficient catalysts and the optimization of reaction conditions.

Virtual Screening for Biological Targets: Molecular docking and other virtual screening techniques will be used to screen libraries of virtual compounds based on the 4-(4-chlorophenyl)dihydrofuran-3(2H)-one scaffold against a wide range of biological targets. researchgate.net This can help to identify potential therapeutic applications for this class of molecules. nih.govnih.gov

| Computational Tool | Application in Research on 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one | Predicted Outcome |

| ADMET Prediction Software | Early-stage assessment of drug-likeness. | Identification of derivatives with favorable pharmacokinetic profiles. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. | Rational design of catalysts and optimization of reaction conditions. |

| Molecular Docking | Virtual screening against protein targets. | Identification of potential biological activities and therapeutic targets. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of chemical synthesis with robotics and data science is revolutionizing the way new molecules are discovered and optimized. Automated synthesis platforms and high-throughput experimentation (HTE) will be instrumental in accelerating research on 4-(4-chlorophenyl)dihydrofuran-3(2H)-one.

Future developments in this area will likely involve:

Automated Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to integrate purification and analysis steps. rsc.orgpurdue.edu Automated flow reactors could be used for the rapid synthesis and optimization of 4-(4-chlorophenyl)dihydrofuran-3(2H)-one and its derivatives. durham.ac.uk

High-Throughput Reaction Screening: HTE platforms, which utilize miniaturized reactors and robotic liquid handling, will enable the rapid screening of a wide range of catalysts, reagents, and reaction conditions for the synthesis and functionalization of this molecule. purdue.eduhitgen.com

Machine Learning for Reaction Optimization: The large datasets generated from HTE can be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the discovery of new synthetic methods and transformations.

Exploration of New Applications in Advanced Chemical Technologies and Materials Science

While the initial interest in γ-butyrolactones has often been in the context of medicinal chemistry, the unique structural and electronic properties of 4-(4-chlorophenyl)dihydrofuran-3(2H)-one suggest potential applications in a broader range of advanced technologies and materials science. nih.gov

Future research may explore the following areas:

Polymer Chemistry: The γ-butyrolactone ring can potentially be opened through ring-opening polymerization to create novel polyesters. acs.org The presence of the 4-chlorophenyl group could impart unique properties to these polymers, such as altered thermal stability, flame retardancy, or refractive index.

Organic Electronics: Furan-containing molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of 4-(4-chlorophenyl)dihydrofuran-3(2H)-one and its derivatives could be tuned for applications in these areas.

Agrochemicals: The γ-butyrolactone scaffold is found in some natural and synthetic compounds with herbicidal or insecticidal activity. The 4-chlorophenyl group is also a common feature in many agrochemicals. Therefore, this molecule could serve as a starting point for the discovery of new crop protection agents.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include data collection at low temperatures (e.g., 100 K) to minimize thermal motion, as demonstrated in monoclinic systems with space group P2₁ . Refinement using SHELXL is critical, with attention to R factors (e.g., R₁ < 0.05 for high-quality data) . Ensure data-to-parameter ratios >14:1 to avoid overfitting .

Q. How can hydrogen bonding networks be analyzed in this compound?

Hydrogen bonding is identified via intermolecular distances (e.g., N–H···O interactions between NH and carbonyl groups) and angles. For example, in related chlorophenyl derivatives, chains along the c-axis form via N–H···O bonds with D···A distances of ~2.8–3.0 Å . Use software like Mercury (CCDC) to visualize and quantify these interactions .

Q. What spectroscopic techniques complement crystallographic data for structural validation?

Pair SCXRD with NMR (¹H/¹³C) to confirm molecular connectivity. For dihydrofuran derivatives, key signals include carbonyl carbons (~200–210 ppm in ¹³C NMR) and aromatic protons (δ ~7.2–7.8 ppm in ¹H NMR). IR spectroscopy can validate ketone groups (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions